molecular formula C21H22N4O B2791474 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea CAS No. 1421472-46-9

1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea

Cat. No.: B2791474
CAS No.: 1421472-46-9
M. Wt: 346.434
InChI Key: ZTHFPLSDHFWLMM-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea (CAS 1421472-46-9) is a synthetic organic compound with the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol . This urea derivative features a complex structure incorporating a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, a phenyl group, and a phenethyl moiety . This compound is classified for research applications and is strictly for non-human, non-veterinary use. Compounds based on the pyrrolo[1,2-a]imidazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights that derivatives of this heterocyclic system have demonstrated promising in vitro antimicrobial and antifungal properties . Specifically, related quaternary salts have shown activity against a range of pathogens, including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , Acinetobacter baumannii , and Cryptococcus neoformans . The mechanism of action for such compounds often involves interaction with key biological targets, such as enzymes or receptors in microbial cells . Researchers value this chemical structure as a key template for developing novel therapeutic agents, particularly in the ongoing search for new compounds to combat drug-resistant microorganisms . The product is available from multiple suppliers in various quantities for research purposes .

Properties

IUPAC Name

1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(22-12-11-16-6-2-1-3-7-16)24-18-9-4-8-17(14-18)19-15-23-20-10-5-13-25(19)20/h1-4,6-9,14-15H,5,10-13H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHFPLSDHFWLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-a]imidazole core, which can be achieved through cyclization reactions involving suitable precursors. The phenyl and phenethylurea groups are then introduced through subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and phenethylurea moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit proliferation in breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness.

Research Findings:
A structure-based design approach revealed that derivatives of this compound could serve as inhibitors of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma spp. The inhibition of PTR1 by this compound could lead to the development of new treatments for trypanosomiasis .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have shown that it can mitigate oxidative stress in neuronal cells.

Experimental Evidence:
In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions. This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanistic Insights

Understanding the mechanism of action is crucial for further development. Preliminary studies indicate that the compound interacts with specific molecular targets involved in signaling pathways related to cancer and neuroprotection.

Molecular Docking Studies:
Molecular docking simulations have provided insights into how this compound binds to target proteins involved in cell growth and survival pathways. These interactions are hypothesized to disrupt critical signaling cascades that promote tumor growth and neuronal apoptosis .

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Differences :

  • The phenylethyl group introduces a hydrophobic chain absent in 9a/9b, which may improve membrane permeability.

Functional Analogs: Pyrroloimidazole Derivatives

Compounds sharing the 3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl moiety but differing in functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
1-Methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide C₁₆H₁₇N₅O₂S 343.40 Sulfonamide MDL: MFCD28377625; SMILES includes SO₂
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide C₂₀H₁₆N₄OS 360.43 Benzothiazole carboxamide Topological polar surface area: 88 Ų
Target C₂₂H₂₂N₄O (est.) ~370.44 (est.) Urea Hypothetical: Higher H-bond donors (2 NH) vs. sulfonamide (1 NH)

Key Differences :

  • The benzothiazole carboxamide adds a fused aromatic system, increasing rigidity but reducing solubility vs. the target’s flexible phenylethyl chain.

Biological Activity

1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group and a urea functional group. This unique combination may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on similar urea derivatives have shown promising results in inhibiting cell proliferation in human tumor cell lines, suggesting that the urea moiety may act as a bioisostere for more established anticancer agents .

The biological activity of this compound may be attributed to its interaction with receptor tyrosine kinases (RTKs). Research has demonstrated that modifications in the phenyl ring can enhance binding affinity and selectivity towards multiple RTKs. This suggests a potential for multi-target inhibition, which could be beneficial in treating cancers with diverse signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the substituents on the phenyl and pyrrolo rings significantly affect the potency and selectivity of the compound. For example:

SubstituentEffect on Activity
4-amino substitutionIncreases binding affinity to RTKs
2-NH2 groupEnhances hydrogen bonding in the hinge region of RTKs

These modifications have been shown to improve the overall efficacy of related compounds in preclinical models .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • In Vitro Cytotoxicity : A study demonstrated that urea analogs exhibited cytotoxic effects comparable to established chemotherapeutics across five human tumor cell lines. The presence of specific functional groups was critical for enhancing potency .
  • RTK Inhibition : Another study focused on the design of pyrrolo[2,3-d]pyrimidines showed that certain derivatives could inhibit multiple RTKs effectively. The flexibility introduced by substituents allowed for better accommodation within the binding sites of these receptors .

Q & A

Q. Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, receptors) by modeling interactions between the pyrroloimidazole ring (electron-rich π-system) and hydrophobic pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the urea group or imidazole nitrogen .
  • MD Simulations : Assess stability of the compound in biological membranes, focusing on the phenylethyl group’s lipophilicity .

Advanced: What experimental approaches resolve contradictions in reported synthetic yields for intermediates like [5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl]boronic acid?

Methodological Answer :
Contradictions in yields (e.g., 86% crude vs. purified yields) arise from:

  • Reaction Monitoring : Use inline FTIR or LC-MS (e.g., tR = 1.27 min, m/z 512.4 [MH⁺]) to track intermediate formation and optimize quenching (pH adjustment to 2 with HCl) .
  • Purification Protocols : Compare silica gel column chromatography (ethyl acetate/petroleum ether) vs. recrystallization (methanol) to isolate boronic acid derivatives .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling efficiency when integrating the boronic acid into the final structure .

Basic: What biological assays are suitable for initial screening of this compound’s activity?

Q. Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ or TR-FRET to evaluate inhibition of PERK-like kinases, leveraging structural similarities to GSK2606414 (a known PERK inhibitor) .
  • Cellular Toxicity : MTT assays in HEK293 or cancer cell lines, with IC₅₀ calculations for the phenylethyl and pyrroloimidazole moieties .
  • Protein Degradation Studies : Employ Western blotting to assess androgen receptor degradation (if applicable), referencing PROTAC-like mechanisms .

Advanced: How can researchers address solubility challenges during in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetate groups at the urea NH or imidazole N-H to enhance aqueous solubility .
  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to encapsulate the hydrophobic phenylethyl group .
  • Solubility Screening : Test co-solvents (DMSO/PBS mixtures) and surfactants (Tween-80) in dose-ranging studies .

Advanced: What analytical techniques differentiate isomeric byproducts during synthesis?

Q. Methodological Answer :

  • Chiral HPLC : Resolves enantiomers (e.g., at the pyrroloimidazole bridgehead) using columns like Chiralpak IA and methanol/hexane mobile phases .
  • HRMS : Distinguishes isomers via exact mass (e.g., C₂₄H₂₅N₅O₂ requires m/z 440.2076 [M+H]⁺; deviations >2 ppm indicate impurities) .
  • 2D NMR (NOESY) : Identifies spatial proximity of phenyl/pyrroloimidazole groups to confirm regioisomerism .

Basic: How should stability studies be designed for long-term storage of this compound?

Q. Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) to identify degradation pathways (e.g., urea hydrolysis to amines) .
  • Analytical Monitoring : Use stability-indicating HPLC methods (C18 column, acetonitrile/water gradient) to track impurity profiles over 6–12 months .
  • Storage Conditions : Recommend desiccated, amber vials at -20°C under argon to prevent oxidation of the pyrroloimidazole ring .

Advanced: What strategies validate target engagement in cellular models?

Q. Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) via Western blotting after compound treatment .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the phenylethyl chain to crosslink and identify binding proteins via MS/MS .
  • BRET/FRET Biosensors : Quantify real-time target modulation (e.g., kinase activity) in live cells using luciferase- or GFP-based reporters .

Advanced: How can metabolic instability of the pyrroloimidazole ring be mitigated?

Q. Methodological Answer :

  • Deuterium Exchange : Replace vulnerable C-H bonds in the imidazole ring with C-D to slow CYP450-mediated oxidation .
  • Structural Rigidification : Introduce methyl groups at C5/C6 positions to hinder ring-opening metabolism .
  • Metabolite Identification : Use hepatocyte incubations with LC-HRMS to track oxidative metabolites (e.g., m/z +16 for hydroxylation) and guide SAR .

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